2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-3-yl group and at position 6 with a thioether-linked acetamide moiety terminating in a thiazol-2-yl group.
Properties
IUPAC Name |
2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS2/c23-12(18-15-17-6-7-24-15)9-25-13-4-3-11-19-20-14(22(11)21-13)10-2-1-5-16-8-10/h1-8H,9H2,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJDOYQYPHYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, primarily targets the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
The compound interacts with its target, c-Met kinase, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332. This interaction could be responsible for the improved activity of the compound.
Biochemical Pathways
The compound affects the c-Met kinase pathway, which is involved in various cellular processes such as proliferation, survival, and migration. By inhibiting c-Met kinase, the compound can potentially disrupt these processes, leading to the inhibition of tumor growth and migration.
Pharmacokinetics
The compound’s potent inhibitory activity against c-met kinase suggests that it may have favorable adme properties that allow it to effectively reach and interact with its target.
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. It also possesses superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM). These results suggest that the compound could be a potential c-Met kinase inhibitor.
Biochemical Analysis
Biochemical Properties
Compounds in the [1,2,4]triazolo[4,3-b]pyridazine class have been shown to interact with various enzymes, proteins, and other biomolecules. For example, some derivatives have been found to inhibit c-Met kinase, a protein involved in cell growth and survival.
Cellular Effects
Related compounds have been shown to exhibit anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa. These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been shown to inhibit c-Met kinase, suggesting that they may exert their effects at the molecular level through enzyme inhibition
Temporal Effects in Laboratory Settings
Related compounds have been studied in dose-dependent experiments, suggesting that the effects of these compounds may change over time.
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors, suggesting that this compound may be involved in certain metabolic pathways.
Biological Activity
The compound 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic derivative featuring a complex structure that combines elements of pyridine, thiazole, and triazole. Its unique molecular architecture suggests potential for diverse biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. The general synthetic route includes:
- Formation of Hydrazide : Reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate.
- Cyclization : The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to yield the triazole ring.
- Final Modifications : Introduction of thiophene and acetamide functionalities through various substitution reactions.
Biological Properties
The biological activity of this compound has been explored in several studies, highlighting its potential as an enzyme inhibitor and its applications in cancer therapy.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes:
- Carbonic Anhydrase Inhibition : The compound interacts with the active site of carbonic anhydrase, which is crucial in regulating pH and fluid balance in biological systems. This inhibition can potentially lead to therapeutic applications in conditions like glaucoma and edema.
- Cholinesterase Inhibition : It also shows promise as an inhibitor of cholinesterase, which is important for neurotransmission. This property may be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens:
- Antibacterial Activity : Studies have reported that derivatives similar to this compound demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds within the same chemical family have shown MIC (Minimum Inhibitory Concentration) values ranging from 0.125 to 8 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been highlighted through various assays:
- Cell Line Studies : In vitro studies have demonstrated cytotoxicity against several cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. For example, related compounds have exhibited IC50 values indicating effective growth inhibition at low concentrations (e.g., 0.83 μM against A549 cells) .
Case Studies
Several case studies illustrate the efficacy of compounds structurally related to 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide:
- Case Study on Anticancer Effects : A derivative was tested against multiple cancer cell lines showing significant inhibition of cell proliferation and induction of apoptosis through various mechanisms including cell cycle arrest .
- Case Study on Antimicrobial Efficacy : Another study reported high activity against drug-resistant strains of bacteria, demonstrating the potential for developing new antibiotics based on this scaffold .
Comparison with Similar Compounds
A comparative analysis reveals that while many triazole-based compounds exhibit similar biological activities, the unique combination of functional groups in this compound enhances its specificity and potency:
| Compound Class | Biological Activity | Notable Findings |
|---|---|---|
| Triazoles | Antimicrobial | High efficacy against resistant strains |
| Thiadiazoles | Anticancer | Effective against multiple cancer lines |
| Pyridazines | Enzyme inhibition | Targeting carbonic anhydrase and cholinesterase |
Comparison with Similar Compounds
Structural Analogs with Modified Acetamide Substituents
Key Observations :
Analogs with Modified Triazolo-Pyridazine Cores
Key Observations :
- The dihydropyrimidinone analog () exhibits potent CK1 inhibition, suggesting that the pyridinyl group in the target compound may similarly target kinases but with distinct selectivity .
- The carboxylic acid derivative () lacks the acetamide-thiazole moiety, highlighting the importance of the N-(thiazol-2-yl) group in the target compound for target engagement .
- The Lin-28 inhibitor () demonstrates that triazolo-pyridazine derivatives can modulate stem cell pathways, though the target compound’s thiazole substituent may redirect its mechanism .
Analogs with Varied Heterocyclic Thioether Linkages
Key Observations :
- Thiadiazole-containing analogs () may exhibit altered electronic properties compared to thiazole-based compounds, affecting binding kinetics .
- Pyridinylmethyl thioethers () retain aromatic interactions but lack the acetamide functionality, underscoring the role of the N-(thiazol-2-yl) group in the target compound’s hypothesized activity .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Preparation Methods
Core Structure Synthesis
The triazolo[4,3-b]pyridazine system is constructed through [4+2] cyclocondensation between 3-aminopyridazine derivatives and nitrile imines.
- 3-Amino-6-chloropyridazine (1.0 eq) reacts with pyridine-3-carboxaldehyde (1.2 eq) in acetic acid at 80°C for 12h to form Schiff base intermediate
- Cyclization with tosylhydrazine (1.5 eq) in DMF at 120°C generates 3-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-6-amine
- Diazotization with NaNO₂/HCl (0-5°C) followed by treatment with CuSCN yields 6-thiocyano derivative
Critical Parameters :
- Temperature control during diazotization prevents decomposition
- CuSCN purity (>98%) essential for efficient thiolation
Thioacetamide Bridge Installation
The 6-thiocyano intermediate undergoes nucleophilic displacement with bromoacetamide derivatives:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | DBU (1.5 eq) |
| Temperature | 60°C |
| Reaction Time | 8h |
| Yield | 68-72% |
Mechanistic Considerations :
- DBU promotes deprotonation of thiol group without causing elimination
- Polar aprotic solvents enhance nucleophilicity of sulfur center
Thiazole Ring Functionalization
Final N-arylation employs Buchwald-Hartwig coupling between acetamide intermediate and 2-aminothiazole:
Catalytic System :
- Pd₂(dba)₃ (3 mol%)
- Xantphos (6 mol%)
- Cs₂CO₃ (2.0 eq)
- Toluene/EtOH (4:1), 100°C, 24h
Yield Optimization :
| Entry | Ligand | Conversion (%) |
|---|---|---|
| 1 | Xantphos | 92 |
| 2 | BINAP | 78 |
| 3 | DPEphos | 85 |
Data adapted from patent literature
Alternative Methodologies
Microwave-Assisted Synthesis
Recent advances demonstrate 40% reduction in reaction times through microwave irradiation:
Comparative Data :
| Step | Conventional Time | Microwave Time |
|---|---|---|
| Cyclocondensation | 12h | 2h |
| Thioacetylation | 8h | 1.5h |
| Coupling | 24h | 6h |
Continuous Flow Approaches
Microreactor systems enable safer handling of diazonium intermediates:
Flow Parameters :
- Residence time: 3.2 min
- Temperature: 25°C
- Productivity: 18 g/h
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.95 (d, J=2.4 Hz, 1H, pyridine-H)
- δ 8.72 (s, 1H, triazole-H)
- δ 4.32 (s, 2H, SCH₂CO)
HRMS (ESI+) :
- Calculated: 369.0832 [M+H]⁺
- Observed: 369.0829 [M+H]⁺
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN gradient):
- Retention time: 6.78 min
- Purity: 99.2% (UV 254 nm)
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Palladium catalysts | 42 |
| Specialty ligands | 28 |
| Solvent recovery | 15 |
Waste Stream Management
Developed process achieves E-factor of 18.7 through:
- Solvent recycling (DMF recovery >90%)
- Palladium recapture via chelating resins
Emerging Technologies
Photocatalytic Methods
Visible-light mediated C-S bond formation shows promise for:
- Room temperature reactions
- Improved functional group tolerance
Pilot Results :
- 82% yield under blue LED irradiation
- No requirement for transition metal catalysts
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
